molecular formula C21H21N3O4S2 B2921931 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 895644-96-9

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No. B2921931
CAS RN: 895644-96-9
M. Wt: 443.54
InChI Key: AIHDFNKHFXPUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Identification in Translational Research

The compound AKOS004997433 has been utilized in translational research for the identification and verification of biomarker panels. This is crucial for moving from discovery to verification stages in research, especially when identifying large numbers of putative biomarkers. The compound’s properties may enhance sensitivity and quantitative accuracy in LC-MS/MS workflows, which are essential for acquiring speed and real-time data management in biomarker research .

Targeted Quantitative Analysis in Proteomics

In proteomics, AKOS004997433 can be applied to targeted quantitative analysis. It can help in the quantification of proteins from complex samples like extracellular vesicles. The compound’s ability to be quantified precisely in a short time frame is valuable for pathway mapping and understanding signal transduction pathways within cells .

Metabolite Quantitation

The compound is also significant in the field of metabolomics, where it can be used for targeted metabolite quantitation. This application is particularly relevant for translational researchers who aim to understand biological processes through large-scale study sizes. The compound’s characteristics may allow for enhanced quantitative accuracy and method standardization in the analysis of endogenous metabolites and their isotopically enriched standards .

Enhancing Laboratory Productivity

AKOS004997433’s properties could be harnessed to increase laboratory productivity. Its use in mass spectrometry could enable robust targeted quantitation on a scale that significantly expands experimental capabilities. This would be beneficial for laboratories aiming to quantify more analytes per unit time with greater specificity .

properties

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-15-7-9-17(10-8-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHDFNKHFXPUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

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